N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-tetrazol-1-yl)benzamide
Descripción
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by two distinct functional groups:
Propiedades
Fórmula molecular |
C12H13N5O3S |
|---|---|
Peso molecular |
307.33 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H13N5O3S/c18-12(14-10-5-6-21(19,20)7-10)9-1-3-11(4-2-9)17-8-13-15-16-17/h1-4,8,10H,5-7H2,(H,14,18) |
Clave InChI |
HATYGQSTEVICKD-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Benzamide Derivatives with Heterocyclic Substituents
LMM5 and LMM11 ()
These compounds share a benzamide backbone but differ in substituents:
- LMM5 : Contains a 1,3,4-oxadiazole ring and a benzyl(methyl)sulfamoyl group.
- LMM11 : Features a cyclohexyl(ethyl)sulfamoyl group and a furan-substituted oxadiazole.
| Compound | Substituents | Activity (vs. Fluconazole) | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| LMM5 | Oxadiazole, sulfamoyl | Antifungal (IC50 not reported) | Replaces tetrazole with oxadiazole; lacks sulfone |
| LMM11 | Furan-oxadiazole, sulfamoyl | Antifungal (IC50 not reported) | Heterocyclic diversity; no tetrahydrothiophene |
| Target Compound | Tetrazole, sulfone-tetrahydrothiophene | Unknown | Unique sulfone-tetrahydrothiophene core |
Key Findings :
Benzamides with Imidazole and Related Moieties ()
Compounds such as 3d (4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide) highlight the role of nitrogen-rich heterocycles:
| Compound | Substituents | Pharmacological Relevance | Key Differences vs. Target Compound |
|---|---|---|---|
| 3d | Imidazole, urea-ethyl chain | Enzyme inhibition | Imidazole (basic) vs. tetrazole (acidic) |
| Target Compound | Tetrazole, sulfone-tetrahydrothiophene | Unknown | Sulfone group enhances polarity |
Key Findings :
Thiadiazole-Fused Derivatives ()
Synthetic routes for thiadiazole-fused benzodioxine derivatives (e.g., compound II ) emphasize sulfur-containing heterocycles:
| Compound | Core Structure | Functional Groups | Key Differences vs. Target Compound |
|---|---|---|---|
| II | Benzodioxine-thiadiazole | Thiosemicarbazide | Fused ring system; no sulfone |
| Target Compound | Benzamide-tetrazole | Sulfone-tetrahydrothiophene | Simpler scaffold; sulfone modification |
Key Findings :
Sulfur-Containing Analogs ()
Compounds like 724757-73-7 (N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide) highlight sulfur’s role in bioactivity:
| Compound | Sulfur Functionality | Structural Features | Key Differences vs. Target Compound |
|---|---|---|---|
| 724757-73-7 | Phenylthioacetamide | Benzimidazole, thioether | No sulfone; aromatic benzimidazole |
| Target Compound | Sulfone-tetrahydrothiophene | Tetrazole | Sulfone oxidation state; tetrahydrothiophene |
Key Findings :
- The sulfone group in the target compound may improve oxidative stability compared to thioether-containing analogs.
- The tetrahydrothiophene ring offers conformational rigidity absent in linear thioacetamide chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
